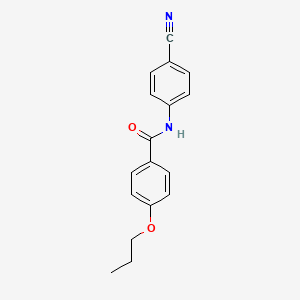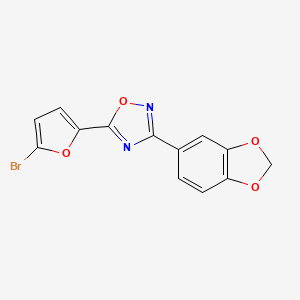![molecular formula C13H9ClFN5 B4412967 4-[2-(2-chloro-4-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4412967.png)
4-[2-(2-chloro-4-fluorobenzyl)-2H-tetrazol-5-yl]pyridine
Übersicht
Beschreibung
4-[2-(2-chloro-4-fluorobenzyl)-2H-tetrazol-5-yl]pyridine, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has gained significant attention in recent years due to its potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.
Wirkmechanismus
4-[2-(2-chloro-4-fluorobenzyl)-2H-tetrazol-5-yl]pyridine exerts its inhibitory effect on the CFTR protein by binding to a specific site on the protein known as the ATP-binding site. This binding prevents the CFTR protein from opening and allowing chloride ions to pass through the cell membrane. This inhibition of CFTR function leads to reduced mucus production and improved lung function in individuals with cystic fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on CFTR function, this molecule has been demonstrated to reduce inflammation and oxidative stress in animal models of cystic fibrosis. This compound has also been shown to improve the function of other ion channels in the respiratory system, leading to improved lung function.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(2-chloro-4-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has several advantages for lab experiments. This molecule is readily available and has been extensively studied for its inhibitory effect on CFTR function. This compound has been shown to be effective in animal models of cystic fibrosis, making it a promising candidate for further research and development. However, this compound has some limitations. This molecule has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the safety and efficacy of this compound in humans have not yet been fully established.
Zukünftige Richtungen
There are several promising future directions for research on 4-[2-(2-chloro-4-fluorobenzyl)-2H-tetrazol-5-yl]pyridine. One area of research is the development of more potent and selective inhibitors of CFTR function. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Additionally, research is needed to establish the safety and efficacy of this compound in humans, which will be critical for the development of this molecule as a therapeutic agent for cystic fibrosis.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-chloro-4-fluorobenzyl)-2H-tetrazol-5-yl]pyridine has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. This molecule has been shown to selectively inhibit the function of the CFTR protein, which is defective in individuals with cystic fibrosis. This compound has been demonstrated to improve the function of CFTR in vitro and in vivo, leading to improved lung function and reduced mucus production in animal models of cystic fibrosis.
Eigenschaften
IUPAC Name |
4-[2-[(2-chloro-4-fluorophenyl)methyl]tetrazol-5-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN5/c14-12-7-11(15)2-1-10(12)8-20-18-13(17-19-20)9-3-5-16-6-4-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFZNSDKVCGQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2N=C(N=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4412886.png)
![2-(3-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4412893.png)

![ethyl 2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B4412916.png)

![(1-{[1-(2-methyl-5-propyl-4-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4412928.png)

![N-(3-chloro-4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4412931.png)

![2,5-dimethyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4412963.png)
![N-(2-methoxyphenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4412970.png)
![N-cyclohexyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4412972.png)
![{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B4412980.png)
![N-isopropyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4412981.png)